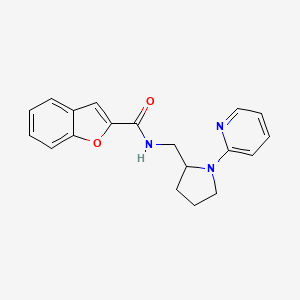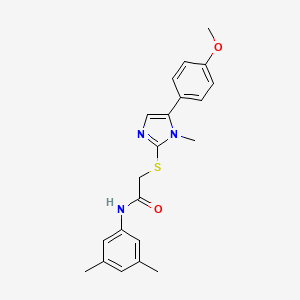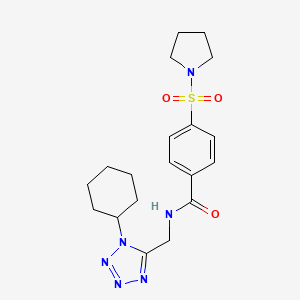
N-((1-(pyridin-2-yl)pyrrolidin-2-yl)methyl)benzofuran-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrrolidine is a five-membered nitrogen heterocycle that is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom .
Synthesis Analysis
The synthesis of compounds involving pyrrolidine often involves ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . For example, N-(pyridin-2-yl)amides have been synthesized via a Cu-catalyzed dehydrogenative reaction between aldehyde and aminopyridine in the presence of I2 .
Molecular Structure Analysis
The pyrrolidine ring contributes to the stereochemistry of the molecule and increases three-dimensional (3D) coverage due to the non-planarity of the ring . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Chemical Reactions Analysis
Chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridines has been reported . N-(Pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. Pyrrolidine and pyridine, which are part of the compound you’re asking about, are both nitrogen-containing heterocycles . Pyrrolidine is a saturated ring, which allows for efficient exploration of the pharmacophore space due to sp3-hybridization .
Aplicaciones Científicas De Investigación
Synthesis of N-(Pyridin-2-yl)amides
N-(Pyridin-2-yl)amides: are synthesized from α-bromoketones and 2-aminopyridines under conditions that promote C–C bond cleavage, typically using I2 and TBHP in toluene . This method is metal-free and mild, making it an attractive approach for the synthesis of amides, which are prevalent in organic compounds, polymers, natural products, and pharmaceuticals .
Development of 3-Bromoimidazo[1,2-a]pyridines
The compound serves as a precursor for the synthesis of 3-bromoimidazo[1,2-a]pyridines , which are obtained via one-pot tandem cyclization/bromination. These versatile structures can be further transformed into other skeletons, expanding the possibilities for creating novel therapeutic agents .
Pyrrolidine as a Versatile Scaffold
The pyrrolidine ring, part of the compound’s structure, is widely used in drug discovery due to its ability to efficiently explore pharmacophore space and contribute to the stereochemistry of molecules. It also increases three-dimensional coverage, which is crucial for the biological activity of drug candidates .
Influence on Biological Activity
The stereogenicity of the pyrrolidine ring’s carbons can lead to different biological profiles of drug candidates. The spatial orientation of substituents can significantly affect the binding mode to enantioselective proteins, thus influencing the efficacy and selectivity of potential drugs .
Electro-Oxidative Methods for Ring Opening
An electro-oxidative method utilizing the compound allows for the ring opening of imidazopyridine derivatives. This sustainable alternative to traditional harsh reaction conditions provides an efficient approach to produce N-(Pyridin-2-yl)amide derivatives with good tolerance of different functional groups .
Therapeutic Potential in Medicinal Chemistry
The compound’s structure, containing both pyrrolidine and pyridine moieties, makes it a valuable scaffold in medicinal chemistry. It can be used to design new molecules with varied biological activities, targeting different diseases and conditions .
Direcciones Futuras
The development of clinically active drugs often relies on the use of heterocyclic scaffolds, many of which contain nitrogen . The introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best ADME/Tox results for drug candidates . Therefore, compounds involving pyrrolidine and pyridine, like the one you’re asking about, could have potential in drug discovery.
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as n-(pyridin-2-yl)amides, have been found to serve as pharmacophores for many molecules with significant biological and therapeutic value .
Mode of Action
It’s known that n-(pyridin-2-yl)amides were formed via c–c bond cleavage promoted by i2 and tbhp . This suggests that the compound might interact with its targets through a similar mechanism.
Biochemical Pathways
Compounds with similar structures have been found to inhibit a wide range of enzymes and have antioxidative and antibacterial properties . This suggests that the compound might affect similar pathways.
Pharmacokinetics
It’s known that the introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
Compounds with similar structures have been found to have varied medicinal applications . This suggests that the compound might have similar effects.
Action Environment
It’s known that the reaction conditions for the formation of n-(pyridin-2-yl)amides were mild and metal-free . This suggests that the compound might have similar environmental requirements for its action.
Propiedades
IUPAC Name |
N-[(1-pyridin-2-ylpyrrolidin-2-yl)methyl]-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2/c23-19(17-12-14-6-1-2-8-16(14)24-17)21-13-15-7-5-11-22(15)18-9-3-4-10-20-18/h1-4,6,8-10,12,15H,5,7,11,13H2,(H,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXFQJIGDIRYJFI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=CC=CC=N2)CNC(=O)C3=CC4=CC=CC=C4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-(pyridin-2-yl)pyrrolidin-2-yl)methyl)benzofuran-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(1-Methylimidazol-4-yl)sulfonyl-2-[4-(trifluoromethyl)pyrimidin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B2362408.png)
![6-Ethoxy-3-(4-ethoxyphenyl)sulfonyl-1-[(2-fluorophenyl)methyl]quinolin-4-one](/img/structure/B2362409.png)
![Ethyl 6-benzyl-2-(4-((2,6-dimethylmorpholino)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2362410.png)

![(4-(4-Isopropylbenzo[d]thiazol-2-yl)piperazin-1-yl)(3-methylisoxazol-5-yl)methanone](/img/structure/B2362414.png)
![Methyl 4-((benzo[c][1,2,5]thiadiazole-5-carboxamido)methyl)piperidine-1-carboxylate](/img/structure/B2362415.png)

![6-(4-Chlorophenyl)-2-[1-(6-oxo-1-propan-2-ylpyridazine-3-carbonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2362420.png)

![5-((2,6-Dimethylmorpholino)(4-ethoxy-3-methoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2362426.png)
![N-[(adamantan-1-yl)methyl]-2,5-dichloro-4-methoxybenzene-1-sulfonamide](/img/structure/B2362427.png)


